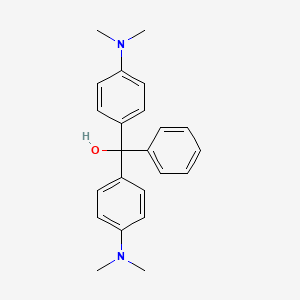

Malachite Green carbinol

Description

Contextualization within the Triphenylmethane (B1682552) Dye Family

Malachite Green Carbinol base belongs to the triphenylmethane dye family. evitachem.comslideshare.net These synthetic organic dyes are characterized by a central carbon atom bonded to three aromatic rings. slideshare.netwikipedia.org The triphenylmethane structure forms the basic skeleton for a wide array of dyes that are known for their brilliant and intense colors. wikipedia.orgbritannica.com

Members of this family, including Malachite Green, are used in various applications such as textile dyeing, as pH indicators, and in biological staining. ontosight.aiwikipedia.orgaskiitians.com The specific properties and color of each dye are determined by the various functional groups attached to the aromatic rings. sci-hub.st In the case of this compound base, the presence of a hydroxyl (-OH) group on the central carbon atom distinguishes it from the colored, cationic form of Malachite Green.

Interconversion Dynamics of this compound Base with Related Compounds

The chemical behavior of this compound base is largely defined by its dynamic interconversion with two other related compounds: the Malachite Green cation and Leucomalachite Green. These transformations involve acid-base equilibria and oxidation-reduction reactions.

This compound base exists in a pH-dependent equilibrium with the Malachite Green cation. nih.goviarc.fr In aqueous solutions, the carbinol form is favored under neutral to alkaline conditions (pH > 12), rendering the solution colorless. nih.goviarc.fr This is due to the hydration of the central carbon atom. nih.gov

Conversely, under acidic conditions (pH < 11.6), the hydroxyl group is eliminated, and the molecule becomes the intensely green, cationic form known as Malachite Green. nih.govresearchgate.net The pKa for this equilibrium is approximately 6.9. nih.govfao.orgnih.gov This reversible transformation between the colored and colorless forms is a key characteristic that makes Malachite Green useful as a pH indicator, with a color change from green to colorless as the pH increases. nih.gov The rate of formation of the carbinol base increases with temperature. nih.goviarc.fr

This compound base is also related to Leucomalachite Green through oxidation-reduction pathways. Leucomalachite Green is the reduced, colorless form of Malachite Green. nih.gov It is produced by the condensation of benzaldehyde (B42025) and N,N-dimethylaniline. nih.govwikipedia.org The subsequent oxidation of Leucomalachite Green yields the colored Malachite Green dye. nih.govwikipedia.org

While both this compound base and Leucomalachite Green are colorless, they are structurally distinct. The carbinol base can be reduced to form Leucomalachite Green. evitachem.com Conversely, the oxidation of Leucomalachite Green to Malachite Green is a rapid process that does not proceed through the carbinol as an intermediate. caltech.edu In analytical applications, Leucomalachite Green can be oxidized to Malachite Green for detection purposes. nih.gov

Historical and Current Academic Research Significance

This compound base has been a subject of academic interest for its fundamental chemical properties and its role in various applications. Historically, research focused on understanding the kinetics and mechanism of its interconversion with the Malachite Green cation. caltech.edu These studies were crucial in establishing the principles of dye chemistry and pH indicators.

In contemporary research, this compound base is investigated for its potential in novel applications. For instance, it has been explored as a photo-responsive pH modulator. evitachem.cominvivochem.commedchemexpress.com Under UV irradiation, it can release hydroxide (B78521) ions, leading to a controlled increase in the pH of a solution. invivochem.commedchemexpress.comtargetmol.com This property makes it a valuable tool in studies requiring precise pH control in chemical reactions. invivochem.com Furthermore, its interaction with biological molecules is an area of ongoing research, particularly in the development of biochemical sensors.

Structure

3D Structure

Propriétés

IUPAC Name |

bis[4-(dimethylamino)phenyl]-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O/c1-24(2)21-14-10-19(11-15-21)23(26,18-8-6-5-7-9-18)20-12-16-22(17-13-20)25(3)4/h5-17,26H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHOGENDFZKPSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0060149 | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Green crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Malachite Green carbinol base | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20723 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

510-13-4 | |

| Record name | Malachite green carbinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=510-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Malachite Green carbinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000510134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanol, 4-(dimethylamino)-.alpha.-[4-(dimethylamino)phenyl]-.alpha.-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0060149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α-bis(p-dimethylaminophenyl)benzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.373 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALACHITE GREEN CARBINOL BASE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/680V7SFB75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformation Pathways of Malachite Green Carbinol Base

Solvolytic Reactions and pH Dependence

The most defining chemical characteristic of Malachite Green Carbinol base is its dynamic, pH-dependent equilibrium with the colored Malachite Green (MG) cation. nih.govnih.gov In aqueous solutions, the carbinol base undergoes a reversible transformation to the cationic dye form as the pH changes. nih.govresearchgate.net This equilibrium is characterized by a pKa of approximately 6.9. nih.govnih.gov

In acidic to neutral solutions (pH below 6.9), the hydroxyl group on the central carbon atom is eliminated, leading to the formation of the resonance-stabilized, colored MG cation. nih.gov Conversely, in alkaline solutions (pH above 6.9), the central carbon atom is hydroxylated, resulting in the formation of the colorless carbinol base. nih.govresearchgate.net The rate of this transformation to the carbinol form is also influenced by temperature, with an increase in temperature favoring its formation. nih.gov This reversible, pH-driven change between the colored and colorless states is the principle behind its use as a pH indicator. nih.gov

| pH Range | Dominant Species | Appearance |

| < 6.9 | Malachite Green Cation | Green |

| > 6.9 | This compound Base | Colorless |

| ~ 6.9 | Equilibrium Mixture | Faded Green |

This interactive table summarizes the pH-dependent equilibrium of this compound base.

Photo-Induced Transformations and Mechanistic Investigations

This compound base is susceptible to transformations induced by light, particularly in the ultraviolet (UV) spectrum. These photochemical reactions lead to its degradation through various pathways.

Generation of Hydroxide (B78521) Ions under UV Irradiation

A key photoreaction of this compound base is the release of hydroxide ions (OH⁻) upon exposure to UV radiation. medchemexpress.cominvivochem.com This process involves the heterolytic cleavage of the carbon-hydroxyl bond, generating the stable Malachite Green cation and a hydroxide ion. rsc.org This property allows it to function as a photo-activated base, enabling a controlled increase in the pH of a solution when irradiated. medchemexpress.com The solution consequently transitions from colorless to the deep green of the MG cation. medchemexpress.cominvivochem.com

Formation of Intermediate Photoproducts

The photodegradation of this compound base proceeds through the formation of several intermediate products. Research has shown that these transformations can follow multiple pathways, including N-demethylation, hydroxylation, and cleavage of the molecule's conjugated structure. nih.gov

During irradiation, particularly with wavelengths greater than 365 nm, an intermediate with photocatalytic properties has been observed to form. nih.govresearchgate.net The primary degradation pathways involve hydroxyl radical attacks on the N,N-dimethylamine groups, the phenyl rings, and the central carbon atom. nih.gov This leads to a series of N-demethylated intermediates and, ultimately, the cleavage of the triphenylmethane (B1682552) structure to form benzophenone (B1666685) derivatives, such as 4-(dimethylamine)benzophenone. nih.govnih.govfrontiersin.org

Influence of Wavelength Ranges on Photodegradation

The efficiency of photodegradation is significantly dependent on the wavelength of the incident light. Studies have shown that this compound base is considerably more sensitive to irradiation than its colored cationic form. nih.govresearchgate.net Quantum yields (Φ), which measure the efficiency of a photochemical process, have been calculated for its degradation across different UV wavelength ranges. The solar photolysis of malachite green in the environment is therefore primarily dictated by the photodegradation of the more light-sensitive carbinol form. nih.govresearchgate.net

| Compound | Wavelength Range (nm) | Quantum Yield (Φ) |

| This compound | 280-312 | 4.3 x 10⁻³ |

| This compound | 313-410 | 5.8 x 10⁻³ |

| Malachite Green Dye | 280-312 | 4.8 x 10⁻⁵ |

| Malachite Green Dye | 313-365 | 1.1 x 10⁻⁵ |

| Malachite Green Dye | > 365 | 0 |

This interactive table presents the quantum yields for the photodegradation of this compound base and Malachite Green dye at different wavelength ranges. nih.govresearchgate.net

Enzymatic Transformations

Certain enzymes can catalyze the transformation and degradation of this compound base, a process of significant interest for bioremediation.

Laccase-Catalyzed Degradation Mechanisms

Laccase, an enzyme produced by white-rot fungi such as Cerrena sp., has been shown to effectively decolorize and degrade malachite green. nih.govplos.org The degradation process does not require a mediator and proceeds through at least two simultaneous pathways, as identified by liquid chromatography-mass spectrometry (LC-MS) analysis of the degradation products. nih.govnih.govresearchgate.net These pathways involve the enzymatic transformation of the dye into various smaller molecules. nih.gov

Kinetic studies of laccase (LacA) from Cerrena sp. have determined the enzyme's affinity for malachite green and its catalytic efficiency. nih.govplos.org

| Kinetic Parameter | Value |

| Kₘ (Michaelis constant) | 781.9 mM |

| k꜀ₐₜ (Turnover number) | 9.5 s⁻¹ |

This interactive table displays the kinetic parameters for the laccase-catalyzed degradation of Malachite Green. nih.govplos.org

Microbial Biotransformation Pathways

The biotransformation of this compound base is a critical process mediated by a diverse range of microorganisms, including bacteria and fungi. These organisms utilize various enzymatic systems to metabolize the compound, leading to a series of intermediate and final products. The primary pathways involved are reductive and N-demethylation processes.

Numerous bacterial species have demonstrated the ability to degrade malachite green, a process that often commences with its reduction. Intestinal microflora from various mammals, as well as pure cultures of anaerobic bacteria, can metabolize malachite green to its reduced form, leucomalachite green. nih.govresearchgate.net This transformation is significant as it represents a detoxification pathway, although leucomalachite green itself can persist in tissues. fao.org Enzymes such as malachite green reductase, laccase, and dichlorophenolindophenol (DCIP) reductase have been implicated in the bacterial degradation of malachite green. researchgate.netchem-soc.si For instance, Enterobacter asburiae has been shown to degrade malachite green into a mixture of leucomalachite green and various demethylated and benzophenone derivatives. researchgate.net

Fungi, particularly white-rot fungi, are also proficient in the biotransformation of malachite green and its carbinol form. The filamentous fungus Cunninghamella elegans metabolizes malachite green through both reduction to leucomalachite green and sequential N-demethylation. nih.govresearchgate.netnih.gov Inhibition studies suggest that the cytochrome P450 enzyme system is responsible for both of these transformation pathways in this fungus. nih.govnih.gov The degradation can proceed through the formation of N-demethylated and N-oxidized metabolites, including primary and secondary arylamines. researchgate.netnih.gov Ligninolytic fungi, such as Fomes sclerodermeus, utilize extracellular enzymes like laccases and manganese peroxidases to achieve high levels of degradation. conicet.gov.ar

The following table summarizes the microbial biotransformation of malachite green, which exists in equilibrium with its carbinol base, by various microorganisms and the key enzymes involved.

| Microorganism/Group | Enzyme(s) Implicated | Major Transformation Products |

| Bacteria | ||

| Enterobacter asburiae | Laccase, Malachite Green Reductase, DCIP Reductase | Leucomalachite green, Desmethyl leucomalachite green, Didesmethyl leucomalachite green, (Dimethyl amino phenyl)-phenyl methanone |

| Intestinal Microflora (anaerobic bacteria) | Reductases | Leucomalachite green |

| Kocuria rosea | Malachite Green Reductase, DCIP Reductase | Demethylated products (other than leucomalachite green) |

| Bacillus sp. | Not specified | Decolorized products |

| Fungi | ||

| Cunninghamella elegans | Cytochrome P450 | Leucomalachite green, N-demethylated metabolites, N-oxidized metabolites |

| Fomes sclerodermeus | Laccase, Manganese Peroxidase | Completely degraded products |

| Phanerochaete chrysosporium | Manganese Peroxidase | Degraded products |

Oxidation and Reduction Reactions

The chemical transformations of this compound base are prominently characterized by oxidation and reduction reactions. These processes govern its conversion to the colored malachite green cation and its reduction to the colorless leucomalachite green, respectively.

This compound base exists in a pH-dependent equilibrium with the malachite green cation. nih.gov In acidic to neutral aqueous solutions, the carbinol base readily undergoes dehydration, an oxidation reaction, leading to the formation of the resonance-stabilized, intensely colored malachite green cation. The pKa for the dissociation of the hydrated form (carbinol) to the cation is approximately 6.9. fao.org This conversion is a solvolytic reaction where the hydroxyl group is eliminated from the central carbon atom, resulting in a planar carbocation that is responsible for the characteristic green color of the dye. fao.org The reaction is reversible, and in alkaline conditions (pH > 12), the equilibrium shifts back towards the formation of the colorless carbinol base. nih.gov This conversion from the colorless carbinol to the colored cation can also be initiated by photochemical processes, where UV light irradiation can cause the release of the hydroxyl group. medchemexpress.com

Enzymatically, this reduction is a key step in the microbial degradation of the dye. Various microorganisms employ reductase enzymes to convert malachite green to leucomalachite green. nih.govchem-soc.si For example, the cytochrome P450 system in Cunninghamella elegans has been shown to mediate this reduction. nih.gov Intestinal bacteria also effectively carry out this transformation. nih.govresearchgate.net Leucomalachite green is a colorless and less water-soluble compound compared to the malachite green cation. scispace.com Its formation is a primary mechanism of decolorization observed in many bioremediation studies. chem-soc.sinih.gov

Biological Interactions and Biochemical Mechanisms of Malachite Green Carbinol Base

Cellular Uptake and Membrane Permeability Studies

The cellular uptake of malachite green is largely attributed to the membrane permeability of its carbinol base form. Unlike the charged cationic malachite green, the carbinol base is uncharged and more lipophilic, allowing it to more readily diffuse across the lipid bilayer of cell membranes. nih.gov Once inside the relatively neutral pH of the cytoplasm, an equilibrium can be re-established, potentially regenerating the cationic form which is believed to be the primary reactant with intracellular macromolecules.

Studies have highlighted the lipophilic affinity of malachite green for membranes and its components. Research has demonstrated interactions between the dye and lecithin (B1663433) liposomes, serving as a model for cell membranes. researchgate.net Furthermore, the compound shows an affinity for phospholipids, which are the primary building blocks of cellular membranes. researchgate.netdeepdyve.com The importance of the cell envelope in mediating the compound's effects is underscored by studies on mycobacteria, where the intricate cell wall is thought to provide a crucial barrier against malachite green, suggesting that its passage across this barrier is a key step in its mechanism of action. nih.gov

| Property | Observation | Implication for Cellular Uptake |

|---|---|---|

| Lipophilicity | The carbinol base is more lipophilic than the cationic form. nih.gov | Facilitates passive diffusion across lipid-rich cell membranes. |

| pH-Dependent Equilibrium | Favored in alkaline conditions (pH > 12), but exists in equilibrium at physiological pH. nih.gov | Allows the molecule to exist in a membrane-permeable form externally and potentially convert to a reactive cationic form internally. |

| Interaction with Lipids | Demonstrated affinity for lecithin liposomes and phospholipids. researchgate.netdeepdyve.com | Suggests partitioning into the cell membrane is a key part of the uptake process. |

Molecular Interactions

Once intracellular, malachite green carbinol base and its cationic counterpart can engage in a variety of molecular interactions, most notably with nucleic acids, leading to significant genotoxic effects.

The interaction of malachite green with DNA is complex, involving both non-covalent and covalent binding modes. Spectroscopic and electrochemical studies have shown that the cationic form of malachite green can intercalate between the base pairs of the DNA double helix. researchgate.netsciplatform.com This intercalation is complemented by electrostatic interactions between the positively charged molecule and the negatively charged phosphate (B84403) backbone of DNA. researchgate.net

In addition to these non-covalent interactions, there is substantial evidence that malachite green can form covalent DNA adducts. nih.gov Studies in rodents fed with malachite green or its metabolite leucomalachite green have shown a dose-related increase in liver DNA adducts. researchgate.net The formation of these stable adducts represents a form of permanent DNA damage that can lead to mutations if not repaired. The observation of induced chromosomal aberrations, sister chromatid exchanges, and DNA fragmentation in mice treated with malachite green further supports its genotoxic potential through direct DNA damage. nih.govnih.gov

Research using DNA footprinting techniques has revealed a degree of sequence selectivity in the binding of malachite green to DNA. At lower concentrations, the dye demonstrates preferential binding to regions of the DNA that are rich in adenine-thymine (AT) base pairs. nih.gov This selectivity suggests that the topography and electronic environment of AT-rich sequences provide a more favorable binding site for the molecule compared to guanine-cytosine (GC) rich regions. However, at higher concentrations, this specificity is lost, and the dye binds to most available DNA sites. nih.gov

The binding of malachite green to the DNA template can physically obstruct the molecular machinery responsible for replication and transcription. Intercalation distorts the helical structure of DNA, which can impede the progression of DNA and RNA polymerases. The formation of covalent adducts presents an even more significant block to these enzymes. The use of a DNA polymerase stop assay with a malachite green-containing copolymer demonstrated that its binding to DNA can halt the activity of DNA polymerase, providing a direct mechanism for the inhibition of DNA replication. nih.govrsc.org Such disruption can lead to cell cycle arrest and, ultimately, cell death.

The interaction of this compound base with specific non-canonical DNA structures like i-motifs is intrinsically linked to pH. The i-motif is a four-stranded DNA structure formed in cytosine-rich sequences under acidic conditions. mdpi.comnih.gov The stability of the i-motif is highly dependent on the protonation of cytosine bases, making it a pH-responsive molecular switch. nih.govnih.govnih.gov

The malachite green system itself is also exquisitely pH-sensitive. The equilibrium between the cationic dye and the neutral carbinol base is governed by pH. nih.govnih.gov Furthermore, this compound base has been investigated as a photobase reagent, capable of releasing hydroxide (B78521) ions (OH-) upon UV irradiation, thereby inducing a localized increase in pH. medchemexpress.cominvivochem.com

While direct binding studies of this compound base to i-motif DNA are not extensively documented, the shared pH-dependency of both systems is significant. The carbinol form predominates at a pH where i-motifs are unfolded, while the DNA-binding cationic form exists at the acidic pH required for i-motif formation. This relationship suggests that the compound could influence the conformational state of i-motif-forming sequences by altering local pH or that its binding to other DNA forms could be modulated by the same pH changes that trigger i-motif formation. It is known that some molecules that bind the complementary G-quadruplex structure can also interact with i-motifs. frontiersin.org Malachite green has been shown to preferentially bind to G-quadruplex DNA, a structure often found in proximity to i-motif sequences. researcher.lifenih.govdntb.gov.ua

Beyond its interactions with DNA, malachite green and its carbinol base can react with a range of other essential biomolecules, contributing to its broader cellular toxicity.

| Biomolecule | Nature of Interaction | Observed Effect/Application |

|---|---|---|

| Proteins | Non-covalent binding. nih.govnih.gov | Binds to serum albumin and myoglobin; used in protein staining and chromophore-assisted laser inactivation. nih.govnih.gov |

| Phospholipids | Affinity for phospholipid components of membranes. researchgate.netdeepdyve.com | Contributes to membrane partitioning and cellular uptake. researchgate.net |

| Glutathione | Interaction leading to depletion. nih.gov | Depletion of this key antioxidant in mice, suggesting a role in inducing oxidative stress. nih.gov |

| Phosphate Groups | Forms a complex with phosphomolybdate. nih.gov | Forms the basis of the malachite green assay for quantifying inorganic phosphate released by enzymes like ATPases. nih.govresearchgate.net |

Interactions with proteins have been well-documented. The dye binds to bovine serum albumin and has been studied as a photon-to-heat converter when protein-bound. nih.gov It can also bind within the scaffold of other proteins, such as myoglobin. nih.gov This reactivity is exploited in biochemical assays; the malachite green assay is a sensitive method for detecting inorganic phosphate, relying on the formation of a complex between the dye and phosphomolybdate. nih.govresearchgate.net Additionally, studies in mice have shown that exposure to malachite green leads to the depletion of glutathione, a critical cellular antioxidant, indicating that the compound may contribute to oxidative stress. nih.gov

DNA Intercalation and Adduct Formation

Intracellular Effects

This compound base, the colorless, lipophilic form of the malachite green dye, readily permeates cell membranes. nih.gov Once inside the cell, its biological activity is largely dictated by its dynamic relationship with the intracellular environment, particularly pH, leading to a cascade of effects on cellular organelles and biochemical pathways. The intracellular environment facilitates the conversion of the carbinol base to its toxic cationic form, malachite green (MG+), initiating a series of cytotoxic events.

The interconversion between this compound base and its colored cationic form is critically dependent on pH. nih.gov In aqueous solutions, the carbinol form is predominant in neutral to alkaline conditions, while the intensely colored and biologically active cationic form dominates in acidic environments. nih.govnih.gov This equilibrium has a pKa of approximately 6.9, a value close to physiological pH, suggesting that subtle shifts in cellular pH can significantly alter the ratio of the two forms. nih.gov

The more lipophilic carbinol base can cross cellular membranes and enter acidic intracellular compartments, such as endosomes and lysosomes. Within these organelles, the lower pH triggers the conversion of the carbinol base into the toxic cationic MG+ form. This intracellular ionization is a key step in its mechanism of cytotoxicity.

Furthermore, this compound base itself has been investigated as a photo-responsive pH modulator. medchemexpress.cominvivochem.com Under UV light irradiation, it can release hydroxide ions (OH-), leading to a progressive increase in the pH of its immediate environment. medchemexpress.cominvivochem.com This property suggests a potential to actively alter the pH balance within specific cellular compartments upon targeted irradiation, although this is primarily an application in experimental systems.

| Compound Form | Predominant pH Range | Appearance |

|---|---|---|

| Dication (MGH²⁺) | Strongly Acidic (< 1.0) | Yellow |

| Cation (MG⁺) | Acidic to Neutral (< 6.9) | Green |

| Carbinol Base | Alkaline (> 12.0) | Colorless |

Data derived from multiple sources. nih.gov

A primary mechanism of malachite green's toxicity at the cellular level is the profound inhibition of mitochondrial and lysosomal function. researchgate.net Once the carbinol base enters the cell and converts to its cationic form, these organelles become key targets.

Mitochondrial Effects: Studies using various cell lines have demonstrated that malachite green causes significant mitochondrial damage, which increases in a concentration-dependent manner. researchgate.netnih.govresearchgate.net This is evidenced by cytotoxicity assays, such as the MTT test, which measures mitochondrial reductase activity. researchgate.net In studies on rat hepatoma (FaO) and myocyte (L6) cell lines, malachite green exhibited potent toxicity with mean effective concentrations (EC50) below 10 μM, indicating severe disruption of mitochondrial function. researchgate.net The mechanism of this damage involves direct interaction with mitochondrial components. For instance, in the fungus Cunninghamella elegans, mitochondrial cytochrome c is involved in the metabolic reduction of malachite green, suggesting the electron transport chain is a site of interaction. nih.gov This disruption can lead to apoptosis (programmed cell death). nih.gov

Lysosomal Effects: Lysosomes are also critically affected. The neutral red uptake (NRU) assay, which assesses lysosomal integrity and function, shows a high sensitivity to malachite green, with EC50 values often below 10 μM in sensitive cell lines. researchgate.net This indicates that inhibition of lysosomal activity is a key aspect of the compound's toxicity. researchgate.net The acidic interior of lysosomes facilitates the conversion of the entering carbinol base to the toxic MG+ cation, effectively concentrating the toxic form of the compound within this organelle and leading to its dysfunction.

| Cell Line | Assay | Endpoint Measured | EC₅₀ Value (μM) |

|---|---|---|---|

| FaO (Hepatoma) | MTT | Mitochondrial Activity | < 10 |

| NRU | Lysosomal Activity | < 10 | |

| LDH | Membrane Integrity | < 10 | |

| L6 (Myocytes) | MTT | Mitochondrial Activity | < 10 |

| NRU | Lysosomal Activity | < 10 |

Data adapted from studies on the cellular toxicity of malachite green. researchgate.net

The metabolism and intracellular activity of malachite green are strongly linked to the generation of reactive oxygen species (ROS), leading to oxidative stress. nih.govresearchgate.net Mitochondria are both a source and a target of ROS. researchgate.net The disruption of mitochondrial function by malachite green can lead to an increase in ROS production.

Studies have shown a dose-dependent increase in the generation of free radicals and subsequent lipid peroxidation in cells exposed to malachite green. researchgate.netnih.gov This oxidative damage contributes significantly to the compound's genotoxicity and cytotoxicity. nih.govnih.gov The formation of ROS is considered a potential mechanism behind its activity as a tumor promoter. researchgate.net

Research using protein-bound derivatives of malachite green has demonstrated that it can photosensitize the production of singlet oxygen (a type of ROS) and the superoxide (B77818) radical anion upon exposure to light. nih.gov Furthermore, the gene expression for cytochrome c, an enzyme involved in metabolizing malachite green in some organisms, is tightly regulated by ROS, indicating that cells initiate an oxidative stress response upon exposure. nih.gov This induction of ROS can trigger apoptotic pathways, contributing to the cell death observed after exposure. nih.govnih.gov

Malachite green has been shown to induce cell transformation in mammalian cells and is considered a tumor promoter. researchgate.netkoreascience.kr This activity is not thought to be due to direct mutagenicity but rather to epigenetic or non-genotoxic mechanisms that alter gene expression and cell signaling pathways. nih.gov

In rat liver carcinogenesis models, malachite green promotes the development of preneoplastic lesions. nih.govnih.gov The mechanism behind this promotion involves the dysregulation of the cell cycle. nih.gov Studies have shown that malachite green administration leads to increased expression of proliferating cell nuclear antigen (PCNA), a marker for cell proliferation. nih.gov It also upregulates key cell cycle regulatory proteins such as cyclin D1, cdk4, cyclin B1, and cdc2, which disrupts critical checkpoints in the G1/S and G2/M phases of the cell cycle. nih.gov This disruption allows for uncontrolled cell proliferation, a hallmark of cancer.

The ability of malachite green to cause DNA damage, likely through the induction of ROS, also contributes to its transforming potential. nih.govnih.gov This combination of oxidative stress, DNA damage, and dysregulation of the cell cycle provides a strong basis for its role as a tumor promoter. nih.govnih.gov

Toxicological and Genotoxicological Investigations of Malachite Green Carbinol Base and Its Metabolites

Genotoxicity Studies

The genotoxic potential of malachite green carbinol base and its principal metabolite, leucomalachite green, has been the subject of numerous scientific investigations. These studies have explored the capacity of these compounds to interact with DNA and induce genetic damage, a key concern given their potential for human exposure. The research encompasses both in vitro assays, utilizing bacterial and mammalian cell cultures, and in vivo studies in rodent models to understand the genotoxic effects within a whole organism.

In Vitro Assays

In vitro studies provide a controlled environment to assess the direct genotoxic effects of chemical substances on isolated cells. For this compound base, these assays have been crucial in elucidating its mutagenic and clastogenic potential.

The mutagenicity of malachite green and its metabolite leucomalachite green has been evaluated using bacterial reverse mutation assays, commonly known as the Ames test, with Salmonella typhimurium strains. Research indicates that malachite green, despite its cytotoxicity to bacteria, did not demonstrate mutagenic activity in any of the tested bacterial strains, either with or without metabolic activation, at doses up to 10 µg per plate nih.gov. Similarly, its less cytotoxic metabolite, leucomalachite green, was also found to be non-mutagenic in the Ames test at concentrations as high as 2000 µg per plate nih.gov.

Table 1: Mutagenicity of Malachite Green and Leucomalachite Green in Salmonella typhimurium

| Compound | Metabolic Activation | Maximum Dose Tested | Result |

|---|---|---|---|

| Malachite Green | With & Without | 10 µ g/plate | Non-mutagenic nih.gov |

Investigations using mammalian cell lines have revealed the potential of malachite green to induce chromosomal damage. Studies have shown that malachite green can cause a dose-dependent increase in chromosomal aberrations, including the formation of micronuclei, nucleoplasmic bridges, and nuclear buds in various mammalian cell lines researchgate.net. For instance, research on mouse somatic cells indicated a significant elevation in the percentage of chromosomal aberrations after prolonged exposure to high doses of the compound researchgate.netsemanticscholar.orgnih.gov. The types of aberrations observed include chromosome breaks and fragments researchgate.net. These findings suggest that malachite green possesses clastogenic properties, meaning it can cause structural changes to chromosomes.

Table 2: Summary of Chromosomal Aberration Findings in Mammalian Cells

| Cell Type | Compound | Observed Effects |

|---|---|---|

| Mouse Somatic Cells | Malachite Green | Increased percentage of chromosomal aberrations (breaks, fragments) researchgate.netnih.gov |

The direct DNA-damaging potential of malachite green has been specifically studied in Syrian hamster embryo (SHE) cells. Exposure of SHE cells to malachite green resulted in a dose-dependent increase in DNA damage nih.govnih.gov. The Comet assay, a method for detecting DNA strand breaks, was used to demonstrate this effect nih.gov. The mechanism appears to be linked to the generation of free radicals during the metabolism of malachite green, which in turn leads to lipid peroxidation and DNA damage nih.gov. This confirms a direct genotoxic action of the compound on these cells.

Table 3: DNA Damage in Syrian Hamster Embryo (SHE) Cells

| Assay | Compound | Finding |

|---|---|---|

| Comet Assay | Malachite Green | Caused DNA damage nih.gov |

In Vivo Studies

In vivo studies are essential for understanding how a substance is metabolized and distributed within a living organism and how these processes influence its genotoxicity, particularly in target organs.

Following administration to rodents, malachite green is rapidly metabolized to leucomalachite green nih.gov. Studies have focused on the liver, a primary site of metabolism and a target organ for toxicity. Using ³²P-postlabeling analysis, researchers have detected the formation of DNA adducts in the livers of both rats and mice exposed to malachite green and leucomalachite green nih.gov. DNA adducts are pieces of the chemical that become covalently bound to DNA, which can lead to mutations if not repaired.

Interestingly, while feeding female B6C3F1 mice with malachite green resulted in relatively high levels of liver DNA adducts, its metabolite leucomalachite green produced lower levels of adducts nih.gov. However, the presence of these adducts indicates that both malachite green and its metabolites can reach the nucleus and react with the genetic material in the liver nih.govnih.gov. This suggests that metabolic activation may play a role in the genotoxicity observed in vivo nih.gov.

Table 4: In Vivo DNA Adduct Formation in Rodent Liver

| Species | Compound Administered | Organ | Key Finding |

|---|---|---|---|

| Fischer 344 Rats | Malachite Green & Leucomalachite Green | Liver | Detection of a single adduct or co-eluting adducts nih.gov |

Table of Compounds Mentioned

| Compound Name |

|---|

| Malachite Green |

| This compound base |

Carcinogenicity Assessments

Neoplastic Effects in Rodent Models

Mammary Gland Carcinomas

Studies have indicated a potential link between the exposure to malachite green, which is metabolized to this compound base, and the incidence of mammary gland carcinomas in animal models. In a two-year feed study, female F344/N rats exposed to malachite green chloride showed a dose-related increase in the trend for mammary gland carcinoma. nih.govnih.gov While the increases were slight, they suggest a possible carcinogenic effect on the mammary gland. nih.gov Specifically, the incidences of mammary gland carcinoma in female rats fed diets containing 0, 100, 300, or 600 ppm of malachite green chloride were 8/48, 8/48, 11/48, and 15/48, respectively.

Table 1: Incidence of Mammary Gland Carcinoma in Female F344/N Rats Exposed to Malachite Green Chloride for 2 Years

| Dietary Concentration (ppm) | Incidence | Percentage (%) |

|---|---|---|

| 0 (Control) | 8/48 | 16.7 |

| 100 | 8/48 | 16.7 |

| 300 | 11/48 | 22.9 |

| 600 | 15/48 | 31.3 |

It is important to note that the primary metabolite found in the tissues of exposed organisms is leucomalachite green, the reduced form of malachite green. nih.govnih.gov This metabolite is persistent and is considered a marker for residue monitoring. nih.gov

Structure-Activity Relationship Analysis for Carcinogenic Potential

The carcinogenic potential of this compound base is understood to be related to its chemical structure as a triphenylmethane (B1682552) dye. researchgate.net This class of dyes, which also includes crystal violet, has been associated with carcinogenic effects. researchgate.net The suspicion of carcinogenicity for malachite green is partly based on these structure-activity relationships. researchgate.net

The metabolic conversion of the colored malachite green cation to its colorless leuco form, leucomalachite green, is a critical aspect of its toxicology. nih.govwikipedia.org This reduction is facilitated by enzymes in the body. nih.gov While the cationic form is responsible for the dye's color, the leuco form is more lipophilic and persists in tissues for extended periods. nih.gov It is this persistent metabolite that is often the focus of toxicological concern. The structure of triphenylmethane dyes allows for the formation of reactive metabolites that can interact with cellular macromolecules, including DNA. This interaction is a potential mechanism for the initiation of cancer. researchgate.net The concern over malachite green's carcinogenicity is also linked to the fact that its metabolites can include aromatic amines, which are known to be genotoxic. nih.gov

Developmental and Reproductive Toxicity Studies

Research into the developmental and reproductive toxicity of malachite green has raised concerns about its impact on biological systems. nih.gov Exposure to this compound has been associated with a range of adverse effects, including developmental abnormalities. macsenlab.com

Teratogenic Effects in Aquatic Organisms and Mammalian Models

Malachite green has been reported to exhibit teratogenic effects, meaning it can cause developmental malformations. nih.govmacsenlab.com Studies in both aquatic organisms and mammals have demonstrated this potential. researchgate.net For instance, in fish, exposure to malachite green has been linked to developmental issues such as spinal deformities, fin damage, and jaw and head abnormalities. scispace.com

In a study involving zebrafish (Danio rerio), exposure of parent fish to a prophylactic concentration of malachite green oxalate led to a significant, though temporary, decline in the percentage of spawning pairs. nih.gov While the survival of embryos and larvae from the exposed parents was not affected, direct exposure of embryos and larvae to malachite green proved to be toxic. nih.gov This suggests that while parental exposure may have transient effects on reproduction, the direct impact on developing organisms is of greater concern.

Cytotoxicity Mechanisms

Malachite green exhibits cytotoxic effects, meaning it is toxic to cells, through various mechanisms. These effects are often dependent on the dose and duration of exposure. nih.govresearchgate.net The cytotoxicity of malachite green has been observed in various mammalian cell lines, indicating a broad potential for cellular damage. nih.gov

Dose- and Time-Dependent Cytotoxic Responses

The cytotoxic effects of malachite green are directly related to the concentration and the length of time cells are exposed to the compound. nih.govresearchgate.net Studies have shown that as the concentration of malachite green increases, cell viability decreases in a dose-dependent manner. researchgate.net Similarly, longer exposure times lead to greater cytotoxicity. researchgate.netfrontiersin.org

In vitro studies using different mammalian cell lines have demonstrated this relationship. For example, in one study, cells treated with malachite green at concentrations ranging from 0.1 µM to 100 µM showed a clear dose-dependent cytotoxic response. nih.gov At higher concentrations, the primary mode of cell death was necrosis, while at lower concentrations, apoptosis was induced. researchgate.net Another study on human cell lines (HEp-2 and Caco-2) found that malachite green caused a significant decrease in cell viability, with the HEp-2 cells being more sensitive to its toxic effects. nih.gov The IC50 value, which is the concentration required to inhibit the growth of 50% of the cells, was found to be approximately 2 µM for HEp-2 cells after 24 hours of incubation. nih.gov

Table 2: Cytotoxicity of Malachite Green in Human Cell Lines

| Cell Line | Cytotoxicity Measure | IC50 Value (approx.) | Exposure Time |

|---|---|---|---|

| HEp-2 | Neutral Red Uptake, Total Protein Content, Colony-Forming Ability | 2 µM | 24 hours |

| Caco-2 | MTT Test, LDH Leakage, Neutral Red Uptake | 15 µM | 24 hours |

Effects on Cellular Synthesis and Membrane Integrity

Malachite green's cytotoxicity is also linked to its ability to interfere with essential cellular processes, including synthesis of macromolecules and maintenance of membrane integrity. The lipophilic nature of the this compound base allows it to readily pass through cell membranes. macsenlab.com Once inside the cell, it can disrupt normal cellular functions.

The compound has been shown to induce DNA damage, which can interfere with cellular synthesis processes like replication and transcription. researchgate.netnih.gov Furthermore, malachite green can impact the integrity of the cell membrane. Damage to the cell membrane can lead to leakage of cellular contents and ultimately cell death. mdpi.com The ability of malachite green to act as a respiratory enzyme poison can also impair the cell's ability to produce energy, further contributing to its cytotoxic effects. researchgate.net

Hepatic Cellular Damage and Necrosis

Exposure to malachite green, which exists in a pH-dependent equilibrium with its carbinol base form, has been demonstrated to induce significant hepatotoxicity in animal models. nih.gov The carbinol base, being more lipophilic, facilitates passage across cell membranes, leading to intracellular toxic effects. macsenlab.com Studies in rodents have established a clear link between the administration of malachite green and subsequent liver damage, characterized by both biochemical alterations and severe histopathological changes. nih.govcabidigitallibrary.org

Biochemical investigations in rats following exposure to malachite green revealed a significant increase in serum levels of key liver enzymes, including alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP). nih.gov Concurrently, a decrease in total protein was observed. nih.govcabidigitallibrary.org These changes are indicative of hepatocellular impairment, which causes the release of intracellular enzymes into the bloodstream. nih.gov

Histopathological examinations of liver tissue from treated animals have shown extensive cellular damage. Observed changes include sinusoidal congestion, hydropic degeneration of hepatocytes (cytoplasmic fragmentation and clearing), and cellular vacuolization. nih.govcabidigitallibrary.orgnih.gov At higher exposure levels and longer durations, the damage progresses to more severe conditions such as dysplasia (abnormal cell development), focal necrosis (localized tissue death), fibrosis, and cirrhosis. nih.govcabidigitallibrary.org In some cases, apoptosis in the transitional epithelium of the urinary bladder and in thyroid follicular epithelial cells was also noted, particularly with the metabolite leucomalachite green. nih.gov These findings underscore the compound's potential to cause irreversible liver damage. nih.gov

Table 1: Changes in Serum Biochemical Parameters Following Malachite Green Administration in Rats

| Parameter | Observation | Implication | Reference |

|---|---|---|---|

| Alanine Aminotransferase (ALT) | Significant Increase | Hepatocellular Damage | nih.gov |

| Aspartate Aminotransferase (AST) | Significant Increase | Hepatocellular Damage | nih.gov |

| Alkaline Phosphatase (ALP) | Significant Increase | Liver Dysfunction | nih.gov |

| Total Protein | Decrease | Impaired Synthetic Function of Liver | nih.govcabidigitallibrary.org |

Pharmacokinetic and Metabolic Fate Investigations

The pharmacokinetic profile of malachite green is complex, largely due to the interplay between its different chemical forms. The malachite green cation (the colored, ionic form) exists in equilibrium with the non-ionic, colorless this compound base. nih.govaip.org This equilibrium is highly dependent on pH. nih.govnih.gov In alkaline conditions (pH > 12), the formation of the carbinol base is favored. nih.gov This carbinol form is more lipophilic and less soluble in water than the cationic dye, a property that is crucial for its ability to pass through biological membranes. nih.govmacsenlab.com

Once absorbed, malachite green is rapidly metabolized, primarily through reduction, to form leucomalachite green (LMG). fda.govfda.gov This metabolite is colorless and significantly more lipophilic than its parent compound, which heavily influences its distribution and persistence in the body. fda.govcabidigitallibrary.org LMG is considered the primary marker residue for monitoring the use of malachite green in aquaculture because of its extended residence time in tissues. nih.gov

Absorption and Distribution in Biological Systems

Following exposure, malachite green is rapidly absorbed and widely distributed throughout various tissues. usgs.gov The lipophilic nature of the carbinol base facilitates its uptake, particularly through the gills of aquatic organisms. scribd.com Studies in channel catfish demonstrated that after waterborne exposure, malachite green and its metabolites were found in all tissues, with the highest concentrations of total drug equivalents located in abdominal fat. usgs.gov

In rainbow trout, maximum concentrations of malachite green were detected in the serum, liver, and kidney immediately after exposure. nih.gov The distribution of the primary metabolite, leucomalachite green, is largely dictated by the lipid content of the tissues. cabidigitallibrary.org Consequently, LMG tends to accumulate in fatty tissues, such as fish muscle, where it is stored for extended periods. fda.govfda.govcabidigitallibrary.org In rodents, malachite green and its N-demethylated and N-oxidized metabolites have been detected in the liver. nih.gov

Tissue Residue Depletion and Persistence

A defining characteristic of malachite green's metabolic fate is the significant persistence of its metabolite, leucomalachite green (LMG), in animal tissues. While the parent malachite green is excreted relatively quickly, the lipophilic LMG is cleared at a much slower rate. fda.govscispace.com This long half-life leads to the accumulation of LMG residues in edible tissues, which is a primary concern for food safety. cabidigitallibrary.orgfda.gov

Numerous studies have quantified the persistence of these residues. In trout and catfish, over 80% of absorbed malachite green is converted to LMG, which can have a half-life in trout muscle of up to 40 days. fda.govscispace.com Research on red tilapia exposed to a long-term bath of malachite green showed that total residues of MG and LMG were as high as 441.38 µg/kg immediately after treatment and were still detectable at 13.30 µg/kg after 30 days. cabidigitallibrary.org In perch, LMG concentrations in muscle tissue remained above the European Union's minimum required performance limit (MRPL) of 2.0 µg/kg even after a 100-day (2400-hour) elimination period. researchgate.net Similarly, in European eels, LMG was still present at an average level of 15 µg/kg after 2,400 hours post-exposure. researchgate.net These findings highlight the extremely slow depletion of LMG from tissues, particularly in species with higher fat content. nih.gov

Table 2: Persistence of Malachite Green (MG) and Leucomalachite Green (LMG) Residues in Fish Tissues

| Species | Tissue | Observation | Depletion Period | Reference |

|---|---|---|---|---|

| Rainbow Trout | Muscle | LMG half-life may be as long as 40 days. | 40 days | fda.govscispace.com |

| Fish (General) | Muscle | LMG residues may be detected for up to 252 days. | 252 days | nih.gov |

| Perch (Lateolabrax japonicus) | Muscle | LMG content exceeded MRPL (2.0 µg/kg). | 100 days (2400 hours) | researchgate.net |

| European Eel (Anguilla anguilla) | Whole Body | LMG present at an average of 15 µg/kg. | 100 days (2400 hours) | researchgate.net |

| Red Tilapia (Oreochromis hybrid) | Muscle | Total residues (MG+LMG) at 13.30 µg/kg. | 30 days | cabidigitallibrary.org |

| Pacu (Piaractus mesopotamicus) | Fillet | Sum of MG+LMG residues required 342 days to fall below 2 ng g⁻¹. | 342 days | nih.gov |

Influence of Environmental Factors on Toxicity and Bioavailability

The toxicity and bioavailability of malachite green are significantly influenced by environmental factors, primarily water temperature and pH. nih.govmbimph.com These factors affect not only the chemical form of the compound but also the physiological state of exposed organisms. nih.govresearchgate.net

The toxicity of malachite green generally increases with rising temperature. nih.gov Higher temperatures can increase the metabolic rate of aquatic organisms, potentially leading to a greater uptake of the chemical from the water.

The pH of the water plays a critical role by shifting the equilibrium between the cationic malachite green and the this compound base. nih.govnih.gov An increase in pH (more alkaline conditions) favors the formation of the uncharged carbinol base. nih.gov This form is more lipid-soluble and can more readily penetrate the biological membranes of fish, such as the gills. scribd.com A study on channel catfish demonstrated a direct relationship between the pH of the exposure water and the rate of malachite green accumulation. usgs.gov Therefore, under alkaline environmental conditions, the bioavailability and, consequently, the toxicity of the compound are enhanced.

Table 3: Influence of Environmental Factors on Malachite Green

| Factor | Effect | Mechanism | Reference |

|---|---|---|---|

| Temperature | Increased Toxicity | Higher metabolic rate in aquatic organisms leading to increased uptake. | nih.govmbimph.com |

| pH (Alkalinity) | Increased Bioavailability and Toxicity | Shifts equilibrium toward the more lipophilic carbinol base, enhancing absorption across biological membranes. | nih.govusgs.gov |

Compound Index

Table 4: List of Chemical Compounds Mentioned

Environmental Fate and Remediation of Malachite Green Carbinol Base Contamination

Degradation Pathways in Aquatic Environments

The degradation of malachite green carbinol base in aquatic systems is influenced by both abiotic and biotic factors. Photolytic and microbial processes are the primary pathways for its transformation and eventual mineralization.

The photolytic degradation of malachite green is significantly influenced by the transformation of the dye into its carbinol form. Research indicates that this compound base is considerably more susceptible to irradiation than the cationic dye form. nih.gov This suggests that solar photolysis is a major degradation pathway for malachite green, largely dependent on the photodegradation of its colorless carbinol counterpart. nih.gov

Studies using a high-pressure mercury lamp to simulate sunlight have quantified the quantum yields for both malachite green and its carbinol form at different wavelength ranges, without the addition of artificial photooxidizers. The results demonstrate the heightened photosensitivity of the carbinol base. nih.gov During the irradiation of this compound with wavelengths greater than 365 nm, an intermediate with photocatalytic properties has been observed to form. nih.gov

Table 1: Quantum Yields (Φ) for the Photodegradation of this compound Base and Malachite Green Dye

| Wavelength Range (nm) | This compound Base (Φ) | Malachite Green Dye (Φ) |

|---|---|---|

| 280-312 | 4.3 × 10⁻³ | 4.8 × 10⁻⁵ |

| 313-410 | 5.8 × 10⁻³ | 1.1 × 10⁻⁵ (for 313-365 nm) |

| >365 | Not specified | 0 |

Data sourced from Fischer et al. (2011) nih.gov

While extensive research has focused on the microbial biodegradation of the colored form of malachite green, the direct microbial degradation of the carbinol base is intrinsically linked to these processes, often as an intermediate step.

A variety of microbial species have been identified with the capability to decolorize and degrade malachite green, a process that can involve the transformation to and from the carbinol form.

Fungi: White-rot fungi are particularly effective in degrading malachite green, largely due to their extracellular ligninolytic enzymes. Species from the genus Trametes, such as Trametes cubensis, have demonstrated significant potential for malachite green degradation. nih.gov Other fungi, including those from the genus Pleurotus, are also known to be capable of degrading this compound.

Bacteria: Several bacterial strains have been shown to efficiently degrade malachite green. These include species from the genera Pseudomonas and Exiguobacterium. nih.govplos.org For instance, Pseudomonas veronii has been identified as a degrader of malachite green. nih.gov The bacterium Enterobacter asburiae has also been evaluated for its capacity to break down this dye. researchgate.net

Enzymes, particularly laccases, play a crucial role in the biodegradation of malachite green. Laccases are multi-copper oxidases that can catalyze the degradation of a wide range of organic pollutants.

One of the proposed enzymatic degradation pathways for malachite green explicitly involves its hydroxylation to the carbinol form as a key step. researchgate.net The laccase enzyme mediates this transformation, after which the this compound is rapidly broken down at the bond between the central carbon atom and the N,N-dimethylamino phenyl ring. researchgate.net Laccase from the white-rot fungus Cerrena sp. has been shown to effectively decolorize and degrade malachite green, and its mechanism involves the formation of the carbinol intermediate. nih.gov The laccase from Trametes cubensis has also been investigated for its potential to degrade malachite green. nih.gov

The degradation of malachite green, which proceeds through the carbinol form, results in the formation of several smaller molecules. In a laccase-mediated pathway, after the formation of this compound, it is cleaved into (dimethyl amino-phenyl)-phenyl-methanone and N,N-dimethylaniline. researchgate.net Further enzymatic action can lead to the sequential N-demethylation of these products. researchgate.net

Microbial Biodegradation in Sediments and Water Systems

Adsorption and Sorption Dynamics

The adsorption and sorption behavior of malachite green in the environment is predominantly associated with its cationic dye form. The positive charge of the malachite green cation facilitates its adsorption onto various negatively charged surfaces such as sediments, soils, and organic matter. However, the this compound base is a neutral, non-ionic molecule. This lack of charge significantly reduces its affinity for adsorption onto environmental matrices compared to its cationic counterpart. Consequently, the scientific literature on the adsorption and sorption dynamics focuses almost exclusively on the colored, charged form of malachite green, with limited to no specific data available for the carbinol base.

Factors Influencing Adsorption Efficiency (e.g., pH, Adsorbent Type)

Several factors critically influence the efficiency of Malachite Green adsorption. Understanding these factors is essential for optimizing remediation processes.

pH: The pH of the aqueous solution is a master variable in the adsorption of MG. Generally, adsorption of the cationic MG dye is favored at higher pH values (alkaline conditions). tandfonline.comiosrjournals.orgneptjournal.com This is because at higher pH, the surface of many adsorbents becomes more negatively charged, enhancing the electrostatic attraction with the positively charged dye cations. neptjournal.com For example, the removal of MG using activated carbon-MnO2 nanocomposite increased significantly as the pH was raised from 2 to 14, with the percentage removal remaining high above pH 8. iosrjournals.org Similarly, with fig leaves as an adsorbent, the removal percentage increased with an increase in the pH of the solution. nih.gov

Adsorbent Type and Dose: The nature of the adsorbent material, including its surface area, porosity, and surface chemistry, dictates its adsorption capacity. tandfonline.com As shown in Table 1, different materials exhibit vastly different capacities for MG removal. The adsorbent dose also plays a crucial role; an increase in the adsorbent amount generally leads to a higher percentage of dye removal due to the greater availability of active adsorption sites. nih.gov However, the amount of dye adsorbed per unit mass of the adsorbent may decrease at higher doses. nih.gov

Initial Dye Concentration: The initial concentration of MG affects the adsorption process. At lower concentrations, a higher percentage of removal is often observed because sufficient adsorbent sites are available. neptjournal.com As the initial dye concentration increases, the adsorption sites become saturated, leading to a decrease in the percentage of removal, although the absolute amount of dye adsorbed per unit mass of adsorbent may increase. mdpi.comnih.gov

Temperature: The effect of temperature on MG adsorption can indicate whether the process is exothermic or endothermic. For some adsorbents, like rice husks, the percentage of MG adsorption decreased as the temperature increased from 296.15 K to 323.15 K, suggesting an exothermic process where lower temperatures are favorable. scirp.org Conversely, for an activated carbon-MnO2 nanocomposite, the percent removal increased with temperature, indicating an endothermic process. iosrjournals.org

Contact Time: Adsorption is a time-dependent process. The rate of removal is typically rapid at the beginning due to the abundance of vacant sites on the adsorbent surface and then slows down as the sites become occupied, eventually reaching equilibrium. scielo.org.za For instance, the adsorption of MG onto activated carbon from oil palm fruit fiber reached equilibrium in about 45 minutes. scielo.org.za

Advanced Oxidation Processes for Environmental Elimination

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with highly reactive hydroxyl radicals (•OH). nih.gov These methods have proven effective for the complete degradation of Malachite Green. nih.govresearchgate.net

Pulsed Light/Hydrogen Peroxide Systems

The combination of pulsed light (PL) and hydrogen peroxide (H₂O₂) is an emerging AOP for the degradation of Malachite Green. nih.govresearchgate.netiwaponline.com PL technology uses intense, short-duration pulses of light, which can accelerate photochemical reactions. nih.govurl.edu When combined with H₂O₂, the light energy promotes the splitting of H₂O₂ molecules to generate highly oxidative hydroxyl radicals, which then attack and degrade the MG molecule. nih.goviwaponline.com

Research has demonstrated that this system can achieve complete decolorization of MG solutions. nih.govresearchgate.net The degradation follows pseudo-first-order kinetics and is influenced by several operational parameters: nih.goviwaponline.com

Initial Dye Concentration: The degradation rate decreases as the initial concentration of MG increases. nih.goviwaponline.com

H₂O₂ Concentration: A higher concentration of hydrogen peroxide generally leads to a faster degradation rate, up to a certain point where excess H₂O₂ can scavenge the hydroxyl radicals. nih.goviwaponline.com

pH: The process is more efficient under acidic conditions (low pH). nih.govresearchgate.net

In one study, complete decolorization was achieved after 35 light pulses, with a degradation rate of 0.0710 cm²/J. nih.govresearchgate.net The degradation pathway begins with the hydroxyl radical attacking the central carbon atom of the MG molecule. nih.goviwaponline.com

Photocatalytic Degradation with Semiconductor Materials (e.g., TiO₂, Bismuth Titanates)

Photocatalytic degradation using semiconductor materials is another effective AOP for eliminating Malachite Green. This process involves the generation of electron-hole pairs in the semiconductor upon irradiation with light of suitable energy, leading to the formation of reactive oxygen species that degrade the dye. aip.org

Titanium Dioxide (TiO₂): TiO₂ is a widely used photocatalyst due to its high efficiency, chemical stability, and low cost. aip.org When irradiated with UV light, TiO₂ generates hydroxyl radicals that can completely mineralize MG. aip.orggnest.org The efficiency of TiO₂ photocatalysis is influenced by factors such as the initial dye concentration and the pH of the solution. aip.org Optimal degradation is often observed at neutral or near-neutral pH. aip.org For example, one study found the optimum pH for MG degradation using TiO₂ to be 7. aip.org Another study achieved 94% degradation of MG in the first 30 minutes of solar irradiation using biogenic TiO₂ nanoparticles. mdpi.com Combining TiO₂ with other materials, like covalent organic frameworks (COF), can significantly enhance its photocatalytic efficiency, increasing the degradation rate of MG from 69.77% to 93.64%. nih.gov

Bismuth Titanates: Bismuth titanate-based materials are also effective photocatalysts for the degradation of persistent organic pollutants, including Malachite Green. researchgate.netnih.gov These compounds, which belong to the family of layered perovskites, can be synthesized in various forms (e.g., Bi₄Ti₃O₁₂, Bi₂Ti₂O₇) and show good photocatalytic activity under light irradiation. researchgate.net Barium titanate (BaTiO₃) nanoparticles, for instance, have been successfully used for the efficient removal of Malachite Green from aqueous solutions. nih.gov

The table below presents findings on the efficiency of different AOPs for Malachite Green degradation.

Table 2: Efficiency of Advanced Oxidation Processes for Malachite Green Degradation| Process | Conditions | Efficiency | Reference |

|---|---|---|---|

| Pulsed Light/H₂O₂ | 35 light pulses (75 J/cm²) | Complete decolorization | nih.govresearchgate.net |

| UV/H₂O₂ | [MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, pH 6.0, 60 min | 100% degradation | frontiersin.org |

| UV/H₂O₂/Fe²⁺ (Photo-Fenton) | [MG]₀ = 10 mg/L, [H₂O₂]₀ = 10 mM, [Fe²⁺]₀ = 2.5 mg/L, pH 3.0, 30 min | 100% degradation | nih.govfrontiersin.org |

| UV/TiO₂ | [MG]₀ = 100 ppm, 60 min | 94-95% decolorization | gnest.orggnest.org |

| Solar/Biogenic TiO₂ NPs | 30 min | 94% degradation | mdpi.com |

| UV/TiO₂/COF | Under UV irradiation | 93.64% degradation | nih.gov |

Environmental Monitoring and Residue Analysis

Effective monitoring of Malachite Green and its primary metabolite, Leucomalachite Green (LMG), in environmental samples is crucial for assessing contamination levels and ensuring environmental safety. Various analytical techniques have been developed for the sensitive and accurate detection of these residues in matrices such as water and aquatic animal tissues. mdpi.comnih.gov

Commonly employed analytical methods include:

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a visible or UV detector, is a standard method for quantifying MG residues. A study reported a limit of detection of 1 µg/kg for both MG and LMG in aquatic animals using HPLC. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific technique for the determination of MG and LMG. mdpi.comscispace.com It offers very low detection limits, making it suitable for trace residue analysis. scispace.com Methods have been developed with detection limits as low as 0.1 ng/g (0.1 µg/kg) for both compounds in aquatic species. scispace.com Another LC-MS/MS method was found to be linear in the range of 0.1 to 10 mg/L for environmental water samples. mdpi.com

Spectrophotometry: This is a simpler and older technique that can be used for MG analysis, although it may be less sensitive and specific than chromatographic methods. researchgate.net Preconcentration steps, such as solid-phase extraction using surfactant-coated alumina, can be employed to improve the detection limit, which was reported as 3.2 µg/L in one study. researchgate.net

Extractive Electrospray Ionization Mass Spectrometry (EESI-MS): This is a rapid detection method that requires minimal sample preparation, allowing for analysis in under 2 minutes per sample. mdpi.comresearchgate.net It has been successfully applied to detect trace levels of MG in various aquaculture water samples. mdpi.comresearchgate.net

The table below summarizes the performance of various analytical methods for Malachite Green detection.

Table 3: Analytical Methods for Malachite Green Residue Analysis| Analytical Method | Matrix | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| HPLC | Aquatic Animals | 1 µg/kg | nih.gov |

| LC-MS/MS | Aquatic Animals | 0.1-0.2 µg/kg | nih.govscispace.com |

| LC-MS/MS | Environmental Water | Linear range: 0.1-10 mg/L | mdpi.com |

| Spectrophotometry (with preconcentration) | Water | 3.2 µg/L | researchgate.net |

| Electrochemical Sensor | Aquatic Water | 1.0 x 10⁻⁵ µg/mL | matec-conferences.org |

| SERS | Water | 10⁻¹² M | mdpi.com |

Table of Compounds

Advanced Analytical Methodologies for Malachite Green Carbinol Base and Its Metabolites

Chromatographic Techniques

Chromatography is the cornerstone for the separation and analysis of malachite green species from complex samples, such as those from aquaculture products.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the determination of MG and LMG residues. spectroscopyonline.comnih.gov This technique provides robust confirmatory ability, which is superior to older methods based on visible-range detection. scispace.com The method typically involves a reversed-phase LC separation followed by detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. scispace.comnih.gov Isotope-labeled internal standards, such as LMG-D5, are often used to ensure accurate quantification by correcting for matrix effects and extraction losses. nih.govsciex.com

LC-MS/MS methods have been developed and validated for various matrices, demonstrating excellent linearity, recovery, and low detection limits, often in the sub-microgram per kilogram (µg/kg) or nanogram per gram (ng/g) range. scispace.comspectroscopyonline.com For instance, a validated method for roasted eel meat showed linearity in the 0.05–8.0 μg/kg range with recoveries between 90–106%. spectroscopyonline.com Another study on various aquacultured products reported detection limits of 0.1 ng/g for both MG and LMG. scispace.com

| Analyte | Matrix | Recovery Range (%) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| MG & LMG | Salmon | 81-98 | 0.1 ng/g | 0.3 ng/g | scispace.com |

| MG & LMG | Roasted Eel | 90-106 | Not Reported | <0.5 µg/kg | spectroscopyonline.com |

| MG | Water | 97.28-98.75 | Not Reported | Not Reported | mdpi.com |

| MG & LMG | Rainbow Trout | 58-68 (Absolute) | 0.13-0.16 µg/kg (CCα) | 0.22-0.27 µg/kg (CCβ) | nih.gov |

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for identifying the intermediate products formed during the degradation of malachite green. nih.govnih.gov Following degradation processes such as photocatalysis or biodegradation, GC-MS analysis of sample extracts allows for the structural elucidation of smaller, often aromatic, compounds.

Studies investigating the photochemical degradation of MG have used GC-MS to identify several breakdown products. These findings are crucial for understanding the degradation pathway and assessing the environmental fate of the parent compound. nih.govnih.gov

| Degradation Process | Identified Degradation Products | Reference |

|---|---|---|

| UV/H₂O₂ Treatment | 4-dimethylamino-benzophenone (DABP), 4-amino-benzophenone (ABP), 4-dimethylamino-phenol (DAP) | nih.gov |

| Biodegradation (Deinococcus wulumuqiensis) | Desmethyl-malachite green, di-desmethyl-malachite green, 4-(dimethylamino)benzophenone, 4-(methylamino)benzophenone | nih.gov |

| Biodegradation (Streptomyces exfoliatus) | Leuco-malachite green, 1,3-benzenedicarboxylic acid, bis(2-ethylhexyl) ester, 1,2-benzenedicarboxylic acid | mdpi.com |

High-performance liquid chromatography (HPLC) with absorbance detection is a common method for analyzing MG. However, since LMG is colorless, it cannot be detected directly with a UV-Visible detector set to the λmax of MG (around 618 nm). nih.gov To overcome this, post-column oxidation techniques are employed. After the HPLC column separates MG and LMG, the eluate passes through a reactor that oxidizes LMG back into the colored MG form. This allows for the detection of both compounds at the same wavelength. tandfonline.comnih.gov

Various oxidizing agents and systems have been used, including lead dioxide (PbO2) reactors, electrochemical cells, and iodine solutions. nih.govnih.govtandfonline.com An electrochemical cell offers advantages by providing automated and consistent oxidation while avoiding the use of hazardous materials like PbO2. tandfonline.com This approach enables the simultaneous and independent determination of both MG and LMG residues in a single chromatographic run. tandfonline.com

| Oxidation Method | Matrix | Analyte | Recovery Range (%) | Limit of Detection | Reference |

|---|---|---|---|---|---|

| Electrochemical Cell | Rainbow Trout Flesh | MG | 73-87 | 6 ng/g | tandfonline.comtandfonline.com |

| LMG | 89-98 | 3 ng/g | |||

| Lead Dioxide (PbO₂) | Eel Plasma | MG | 82 ± 1 | Not Reported | nih.gov |

| LMG | 83 ± 1 | Not Reported | |||

| Iodine Solution | Fish | MG | 67.3-73.9 | 0.10-0.17 µg/kg (CCα) | nih.gov |

| LMG | 84.7-92.1 | 0.13-0.23 µg/kg (CCβ) |

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic techniques are invaluable for studying the kinetics and structural transformations of malachite green carbinol base during degradation and equilibrium processes.